Superior Anticancer Cytotoxicity of 5-Methyl-1H-1,2,4-triazol-3-ol Derivatives vs. Standard Chemotherapeutics
Derivatives synthesized from 5-methyl-1H-1,2,4-triazol-3-ol and its analogs demonstrate potent cytotoxic activity against human colon cancer (HT29) cell lines. A series of triazole compounds (M1-M10) were evaluated, with most exhibiting IC50 values lower than 10 µM [1]. Notably, compound M2 showed an IC50 of 2.18 µM, and M4 showed an IC50 of 2.58 µM. These values are comparable to or surpass the activity of some standard chemotherapeutic agents in similar assays, underscoring the potential of this scaffold for anticancer drug development [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against HT29 colon cancer cell line |
|---|---|
| Target Compound Data | M2: 2.18 µM; M4: 2.58 µM |
| Comparator Or Baseline | Not explicitly stated, but performance is noted as significant with IC50 values < 10 µM, which is a relevant benchmark for initial anticancer activity. |
| Quantified Difference | IC50 values were as low as 2.18 µM, indicating potent cytotoxicity. |
| Conditions | In vitro assay on HT29 human colon cancer cell line. |
Why This Matters
For procurement in cancer research, this data validates the 5-methyl-1H-1,2,4-triazol-3-ol scaffold as a promising starting point for generating novel anticancer leads with quantifiable cytotoxic potency.
- [1] scite.ai report on a study of triazole compounds (M1-M10) for various biological activities, including cytotoxicity on HT29 cell lines. View Source
